molecular formula C₂₅H₃₄O₇ B1141419 23-Hydroxybudesonide CAS No. 109423-03-2

23-Hydroxybudesonide

カタログ番号 B1141419
CAS番号: 109423-03-2
分子量: 446.53
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

23-Hydroxybudesonide is a synthetic glucocorticoid that is used in scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. The biochemical and physiological effects of 23-Hydroxybudesonide have also been investigated, and it has been found to have advantages and limitations for laboratory experiments.

科学的研究の応用

Environmental Chemistry

Application Summary

23-Hydroxybudesonide has been identified in wastewater from senior residences, indicating its use and subsequent environmental release .

Methods of Application

Wastewater samples were collected from senior residences and analyzed using advanced chromatography and mass spectrometry techniques to identify pharmaceutical residues.

Results

The study found that compounds like 23-Hydroxybudesonide are present at significant levels in wastewater, suggesting the need for at-source water treatment procedures to control pharmaceutical pollution .

Gastroenterology

Application Summary

A new prolonged release formulation of budesonide, which likely metabolizes into 23-Hydroxybudesonide, showed promise in treating active ulcerative colitis .

Methods of Application

Patients were administered 9 mg/day of the new budesonide formulation over 8 weeks, with clinical, endoscopic, and histological scores monitored.

Results

Clinical remission was achieved in 47.5% of patients, indicating the effectiveness of the formulation in inducing remission of ulcerative colitis symptoms .

Pharmacology

Application Summary

23-Hydroxybudesonide is a metabolite of budesonide, a corticosteroid used to treat various inflammatory conditions .

Methods of Application

Budesonide is administered in various forms, including inhalers and oral capsules, and its metabolism is studied in vitro using liver microsomes.

Results

The metabolism of budesonide by CYP3A enzymes produces 23-Hydroxybudesonide among other metabolites, with its pharmacological activity being a focus of research .

Medical Research

Application Summary

23-Hydroxybudesonide is used as a reference standard in pharmaceutical analytical testing to ensure the quality and consistency of budesonide products .

Methods of Application

High-precision analytical methods like liquid chromatography-mass spectrometry (LC-MS) are used to compare the reference standard against test samples.

Results

The use of 23-Hydroxybudesonide as a reference standard helps maintain the therapeutic efficacy and safety of budesonide-based medications .

Clinical Trials

Application Summary

23-Hydroxybudesonide’s parent compound, budesonide, has been evaluated in clinical trials for its efficacy in treating COVID-19 symptoms .

Methods of Application

In the STOIC trial, inhaled budesonide was compared with usual care in adults with early COVID-19 symptoms.

Results

The trial found that inhaled budesonide reduced the time to recovery and the rate of hospital admissions, highlighting the potential therapeutic role of its metabolites .

Experimental Methods

Application Summary

The liver metabolism of budesonide, leading to the production of 23-Hydroxybudesonide, is studied to understand its pharmacokinetics and pharmacodynamics .

Methods of Application

Studies utilize liver microsomes from various species to investigate the metabolic pathways of budesonide.

Results

Findings suggest that the mouse liver is a relevant model for studying budesonide’s metabolism, which is important for the development of new therapeutic strategies .

This analysis provides a detailed look into the diverse applications of 23-Hydroxybudesonide across different scientific fields, highlighting its significance in both environmental and medical contexts. Each application is backed by rigorous experimental methods and has yielded results that contribute to our understanding and management of the compound’s effects and uses.

Pharmaceutical Development

Application Summary

23-Hydroxybudesonide is used in the development of new pharmaceutical formulations, particularly for controlled-release mechanisms .

Methods of Application

Pharmaceutical researchers use various techniques to create formulations that release budesonide at specific pH levels, ensuring targeted delivery to the colon.

Results

The development of such formulations aims to maximize the therapeutic efficacy of budesonide, with 23-Hydroxybudesonide serving as a critical reference point for the drug’s activity .

Endocrinology

Application Summary

The compound’s interaction with glucocorticoid receptors is of interest in endocrinology, given its high affinity compared to cortisol .

Methods of Application

Endocrinological studies often involve receptor binding assays to determine the affinity and activity of compounds like 23-Hydroxybudesonide.

Results

These studies help in understanding the compound’s potential effects on the endocrine system and its role in treating inflammatory diseases .

Analytical Chemistry

Application Summary

23-Hydroxybudesonide is crucial in analytical chemistry for the quality control of budesonide and its formulations .

Methods of Application

It is used as a standard in chromatographic and spectrometric methods to ensure the purity and concentration of budesonide in pharmaceutical products.

Results

The accuracy of these analytical methods is vital for maintaining drug safety and efficacy, with 23-Hydroxybudesonide being a key component of the quality control process .

Clinical Pharmacokinetics

Application Summary

The pharmacokinetics of budesonide, including its conversion to 23-Hydroxybudesonide, is studied to optimize dosing regimens .

Methods of Application

Clinical trials and in vitro studies are conducted to assess how budesonide is metabolized and how its metabolites are distributed, metabolized, and excreted.

Results

Understanding the pharmacokinetics of budesonide helps in designing dosing schedules that maximize efficacy while minimizing side effects .

Toxicology

Application Summary

Toxicological assessments of 23-Hydroxybudesonide are important for evaluating its safety profile .

Methods of Application

Toxicological studies involve examining the compound’s effects on cellular models and determining its toxicity levels.

Results

These studies ensure that 23-Hydroxybudesonide, as a metabolite of budesonide, does not pose significant risks when used in therapeutic contexts .

Molecular Biology

Application Summary

23-Hydroxybudesonide is studied in molecular biology to understand its effects at the cellular level .

Methods of Application

Molecular biologists use gene expression profiling and other molecular techniques to study the compound’s impact on cellular pathways.

Results

Research in this field can lead to insights into how 23-Hydroxybudesonide influences inflammation and immune responses at the molecular level .

特性

IUPAC Name

(1S,2S,4S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6-(1-hydroxypropyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O7/c1-4-17(28)22-31-20-10-16-15-6-5-13-9-14(27)7-8-23(13,2)21(15)18(29)11-24(16,3)25(20,32-22)19(30)12-26/h7-9,15-18,20-22,26,28-29H,4-6,10-12H2,1-3H3/t15-,16-,17?,18-,20-,21+,22?,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFKEHNWUXWRPI-ONOUISOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1O[C@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

23-Hydroxybudesonide

Citations

For This Compound
10
Citations
JR Richter - Topical Corticosteroids, 1992 - karger.com
… vitro a total of five metabolites: 16a-hydroxyprednisolone, 6ß-hydroxybudesonide, 23-hydroxybudesonide, A6-budesonide and one unknown compound have been isolated [14], These …
Number of citations: 1 karger.com
S Edsbäcker, P Andersson, C Lindberg… - Drug Metabolism and …, 1987 - ASPET
… Epimer 22R gave 16 alpha-hydroxyprednisolone, while epimer 22S produced a metabolite tentatively identified as 23-hydroxybudesonide. Otherwise, budesonide followed the general …
Number of citations: 90 dmd.aspetjournals.org
F Oueslati, A Siaї, E Hentati, SB Amor, N Fenina… - dshs-koeln.de
… mg) showed that BUD is converted to 16α-hydroxyprednisolone, 16α-hydroxyprednisone, 6β-hydroxybudesonide, 3α, 3β–dihydro-16α-hydroxy-prednisone and 23-hydroxybudesonide. …
Number of citations: 0 www.dshs-koeln.de
P Andersson, LE Appelgren… - Acta pharmacologica et …, 1986 - Wiley Online Library
… and 23-hydroxybudesonide. Budesonide eluted at 22-28 min. and the metabolites at 3841 … de, 23-hydroxybudesonide and A6-budesonide (Edsbacker ct ul., unpublished results). In the …
Number of citations: 14 onlinelibrary.wiley.com
AB Freeling - 1990 - spiral.imperial.ac.uk
… The 22S epimer is metabolised to 23hydroxybudesonide by rat liver, whereas the 22R epimer … metabolised to 16a-hydroxyprednisolone and the 22S epimer to 23-hydroxybudesonide. …
Number of citations: 2 spiral.imperial.ac.uk
A Hobson - 2023 - books.google.com
… systemic exposure resulting from extensive hepatic metabolism to 3 lower potency metabolites [38] (6βhydroxybudesonide, 16α-hydroxyprednisolone and 23-hydroxybudesonide). It …
Number of citations: 1 books.google.com
A Hobson - The Medicinal Chemistry of Glucocorticoid Receptor …, 2023 - Springer
… systemic exposure resulting from extensive hepatic metabolism to 3 lower potency metabolites [38] (6β-hydroxybudesonide, 16α-hydroxyprednisolone and 23-hydroxybudesonide). It …
Number of citations: 0 link.springer.com
S Lacorte, C Gómez-Canela, C Calas-Blanchard - Molecules, 2021 - mdpi.com
Senior residences are health-care facilities that are socially-accepted for the assistance of elderly people. Since the elderly account for the foremost pharmaceutical-consuming age-…
Number of citations: 6 www.mdpi.com
S Lacorte Bruguera, C Gómez-Canela… - 2021 - digital.csic.es
Senior residences are health-care facilities that are socially-accepted for the assistance of elderly people. Since the elderly account for the foremost pharmaceutical-consuming age-…
Number of citations: 0 digital.csic.es
JR Richter - Topical Corticosteroids, 1992 - Karger
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。